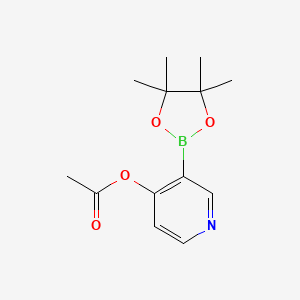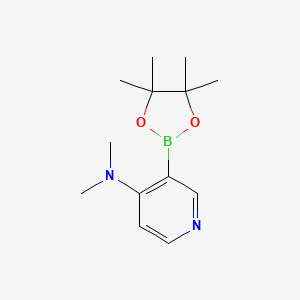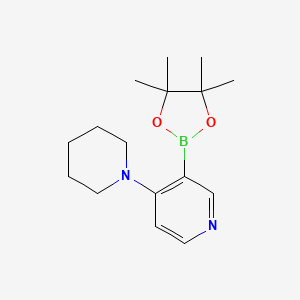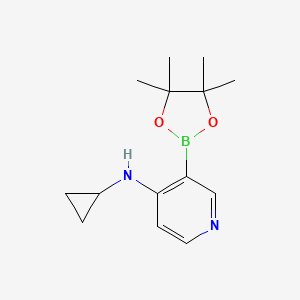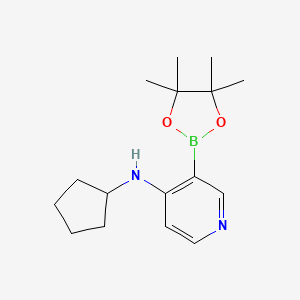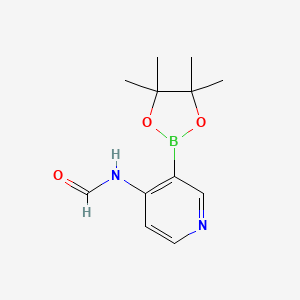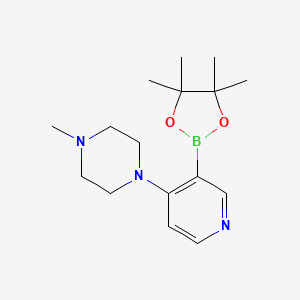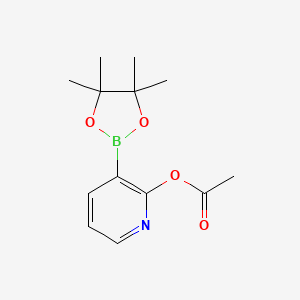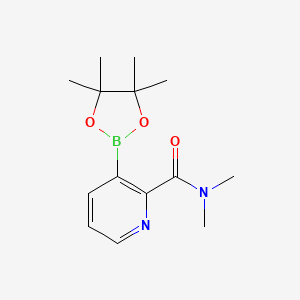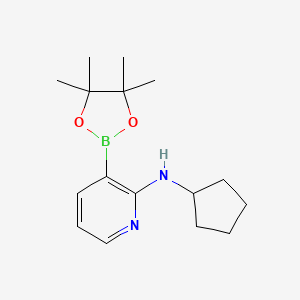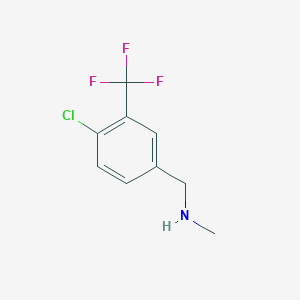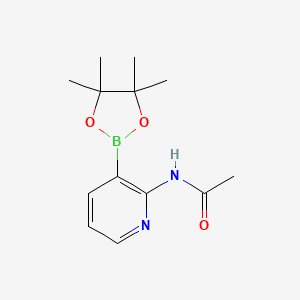
2-Acetamidopyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamidopyridine-3-boronic acid pinacol ester (2AP-3BP) is a versatile organoboron compound that has been extensively studied and utilized in various scientific research applications. This compound has been used in a variety of fields ranging from medicinal chemistry to materials science.
科学的研究の応用
2-Acetamidopyridine-3-boronic acid pinacol ester has been used in a wide range of scientific research applications. In medicinal chemistry, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In materials science, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used in the synthesis of polymers and other materials with desired properties. In biochemistry, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used to study the structure-activity relationships of various enzymes.
作用機序
The mechanism of action of 2-Acetamidopyridine-3-boronic acid pinacol ester is not completely understood. It is believed that 2-Acetamidopyridine-3-boronic acid pinacol ester acts as a boronate ester, which can form covalent bonds with various molecules. This allows 2-Acetamidopyridine-3-boronic acid pinacol ester to interact with various enzymes and other proteins, which can lead to changes in their activity.
Biochemical and Physiological Effects
2-Acetamidopyridine-3-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase and proteases. It has also been shown to have anti-inflammatory effects and to have potential anti-cancer effects. In addition, it has been shown to have neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-Acetamidopyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. It is relatively stable and can be synthesized in a relatively simple two-step process. In addition, it has a wide range of potential applications in various scientific research fields. However, there are some limitations to its use in lab experiments. It is relatively expensive and can be difficult to obtain in large quantities. In addition, it is not always clear how it will interact with other molecules, which can make it difficult to predict its effects.
将来の方向性
There are several potential future directions for the use of 2-Acetamidopyridine-3-boronic acid pinacol ester. One potential direction is the development of new drugs based on the structure and activity of 2-Acetamidopyridine-3-boronic acid pinacol ester. In addition, 2-Acetamidopyridine-3-boronic acid pinacol ester could be used to develop new materials with desired properties. Finally, 2-Acetamidopyridine-3-boronic acid pinacol ester could be used to further study the structure-activity relationships of various enzymes and other proteins.
合成法
2-Acetamidopyridine-3-boronic acid pinacol ester can be synthesized in two steps. In the first step, 2-acetamidopyridine is reacted with 3-boronic acid pinacol ester in the presence of a base such as potassium carbonate or sodium hydroxide. In the second step, the resulting product is reacted with a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired 2-Acetamidopyridine-3-boronic acid pinacol ester compound.
特性
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNMQCAETQPHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

